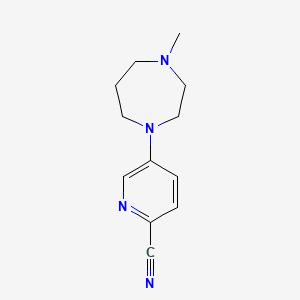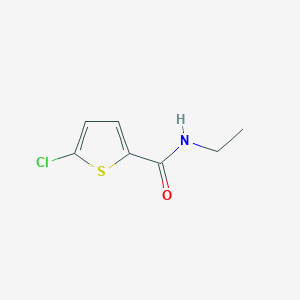
N-cyclohexyl-N-ethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethylthiophene-2-carboxamide (CX-5461) is a small molecule inhibitor that targets RNA polymerase I transcription. It was initially developed as an anticancer agent, but recent studies have shown that it has potential therapeutic applications in other diseases as well.
Mechanism of Action
N-cyclohexyl-N-ethylthiophene-2-carboxamide specifically targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosomal RNA synthesis and nucleolar stress, which activates the p53-mediated apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylthiophene-2-carboxamide has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer stem cells and sensitize cancer cells to chemotherapy. In addition, N-cyclohexyl-N-ethylthiophene-2-carboxamide has been shown to have anti-inflammatory properties and potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-N-ethylthiophene-2-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-cyclohexyl-N-ethylthiophene-2-carboxamide.
Future Directions
There are several future directions for N-cyclohexyl-N-ethylthiophene-2-carboxamide research. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections. Another direction is to develop more potent and selective inhibitors of RNA polymerase I transcription. Finally, further studies are needed to determine the optimal dosage and treatment regimen for N-cyclohexyl-N-ethylthiophene-2-carboxamide in cancer therapy.
Conclusion:
In conclusion, N-cyclohexyl-N-ethylthiophene-2-carboxamide is a small molecule inhibitor that selectively targets RNA polymerase I transcription and has potential therapeutic applications in cancer and other diseases. Its mechanism of action involves the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which activates the p53-mediated apoptotic pathway in cancer cells. While N-cyclohexyl-N-ethylthiophene-2-carboxamide has several advantages as a cancer therapy candidate, further studies are needed to determine its optimal dosage and treatment regimen.
Synthesis Methods
The synthesis of N-cyclohexyl-N-ethylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of ethyl 2-bromoacetate with cyclohexylamine to form ethyl 2-cyclohexylaminoacetate. This intermediate is then reacted with thioacetamide in the presence of sodium methoxide to form N-cyclohexyl-N-ethylthiophene-2-carboxamide.
Scientific Research Applications
N-cyclohexyl-N-ethylthiophene-2-carboxamide has been extensively studied for its anticancer properties. It has been shown to selectively induce apoptosis in cancer cells by inhibiting RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress. This results in the activation of p53-mediated apoptosis in cancer cells.
properties
IUPAC Name |
N-cyclohexyl-N-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEBISUXZGGNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)

